((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine

Description

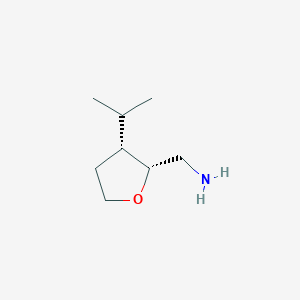

((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted with an isopropyl group at the 3-position and a methanamine group at the 2-position.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

[(2R,3R)-3-propan-2-yloxolan-2-yl]methanamine |

InChI |

InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

ZJDSZAXRGSXRBA-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)[C@H]1CCO[C@H]1CN |

Canonical SMILES |

CC(C)C1CCOC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor followed by amination. For example, a diastereomeric excess can be achieved by converting the compound to its hydrochloric acid salt using 2-propanol as a crystallization solvent .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows it to interact with biological targets in a stereospecific manner, which can lead to improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its chiral properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind to enzymes and receptors in a stereospecific manner, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The THF core and methanamine moiety are shared among several compounds, but substituent variations significantly alter their properties:

Key Observations :

- Hydrophobicity : The isopropyl group in the target compound provides moderate hydrophobicity, intermediate between the benzyl group (highly hydrophobic) and furan (moderate polarity) .

- Functional Groups : The methanamine group is common across analogs, but N-methylation (e.g., ) or incorporation into heterocycles (e.g., morpholine ) alters basicity and solubility.

Biological Activity

((2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydrofuran ring structure, which is believed to contribute to its biological activity. The stereochemistry at the 2 and 3 positions plays a crucial role in its interaction with biological targets.

Biological Activities

-

Antimicrobial Activity

- Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have been reported to possess antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Antiproliferative Effects

- Enzyme Inhibition

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Binding Affinity : The compound may interact with specific receptors or enzymes due to its structural conformation, leading to altered signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can modulate oxidative stress within cells, impacting cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of tetrahydrofuran derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 62.5 | 78.12 |

| Compound B | 125 | 100 |

Study 2: Anticancer Activity

In vitro assays were conducted on HeLa and A549 cell lines to assess antiproliferative activity. The results indicated that the compound reduced cell viability significantly at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.